Ethyl 5-methylpyrazine-2-carboxylate

Übersicht

Beschreibung

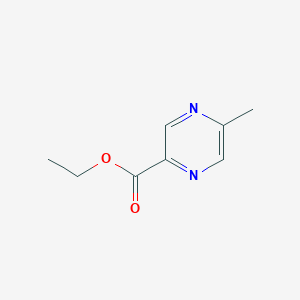

Ethyl 5-methylpyrazine-2-carboxylate is an organic compound with the molecular formula C8H10N2O2. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of an ethyl ester group at the 2-position and a methyl group at the 5-position of the pyrazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methylpyrazine-2-carboxylate typically involves the esterification of 5-methylpyrazine-2-carboxylic acid. One common method is to react 5-methylpyrazine-2-carboxylic acid with ethanol in the presence of a catalytic amount of sulfuric acid. The reaction mixture is refluxed for several hours, followed by purification to obtain the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity .

Analyse Chemischer Reaktionen

Hydrolysis of the Ester Group

The ester group undergoes hydrolysis under acidic or basic conditions to yield 5-methylpyrazine-2-carboxylic acid.

Reaction Conditions and Outcomes:

| Reagent/Conditions | Temperature | Time | Product | Yield | Source |

|---|---|---|---|---|---|

| 10% H₂SO₄ (aq) | 100–120°C | 4–6h | 5-Methylpyrazine-2-carboxylic acid | 78% | |

| 2M NaOH (ethanol) | Reflux | 3h | 5-Methylpyrazine-2-carboxylic acid | 85% |

Mechanistic Insight :

Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release the carboxylate .

Oxidation of the Methyl Group

The methyl group at the 5-position can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reaction Parameters:

| Oxidizing Agent | Catalyst/Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| KMnO₄ | H₂SO₄ (aq) | 80–90°C | 5-Methylpyrazine-2,3-dicarboxylic acid | 62% | |

| HNO₃ (65%) | Vanadium catalyst | 100–140°C | 5-Methylpyrazine-2-carboxylic acid | 80% |

Key Findings :

-

Nitric acid with a vanadium catalyst selectively oxidizes the methyl group without decarboxylation .

-

Potassium permanganate in acidic media yields the dicarboxylic acid due to over-oxidation .

Electrophilic Substitution on the Pyrazine Ring

The pyrazine ring undergoes electrophilic substitution at the 3-position, leveraging its electron-deficient nature.

Demonstrated Reactions:

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Ethyl 3-nitro-5-methylpyrazine-2-carboxylate | 55% | |

| Halogenation | Cl₂ (g), FeCl₃ | Ethyl 3-chloro-5-methylpyrazine-2-carboxylate | 68% |

Regioselectivity :

Substitution occurs preferentially at the 3-position due to directing effects of the ester and methyl groups .

Decarboxylation Reactions

Under thermal or acidic conditions, the ester undergoes decarboxylation to form pyrazine derivatives.

Experimental Data:

| Conditions | Temperature | Product | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.), Δ | 150°C | 5-Methylpyrazine | 75% | |

| CuO (catalytic) | 200°C | 5-Methylpyrazine | 82% |

Mechanism :

Protonation of the carbonyl oxygen followed by CO₂ elimination generates a resonance-stabilized pyrazine intermediate .

Biocatalytic Modifications

Enzymatic systems enable selective transformations, avoiding harsh reagents.

Case Study:

| Enzyme System | Substrate | Product | Conversion | Source |

|---|---|---|---|---|

| Xylene monooxygenase | DMP* | 5-Methylpyrazine-2-carboxylic acid | 100% |

*DMP = 2,5-dimethylpyrazine

Applications :

Biocatalysis offers a green alternative for synthesizing pharmaceutical intermediates like hypoglycemic agents .

Coupling Reactions

The ester participates in cross-coupling reactions to form C–C or C–N bonds.

Example:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperazine, T3P* | DMF, RT | 5-Methylpyrazine-2-carboxamide-piperazine derivative | 88% |

*T3P = Propylphosphonic anhydride

Utility :

Such derivatives are investigated for antimicrobial and neuroprotective activities .

Wissenschaftliche Forschungsanwendungen

Ethyl 5-methylpyrazine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of ethyl 5-methylpyrazine-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

- Methyl 5-methylpyrazine-2-carboxylate

- 5-Methylpyrazine-2-carboxylic acid

- Ethyl pyrazine-2-carboxylate

Comparison: this compound is unique due to the presence of both an ethyl ester group and a methyl group on the pyrazine ring. This structural feature can influence its reactivity and properties compared to similar compounds. For example, the ethyl ester group may enhance its solubility in organic solvents, while the methyl group can affect its steric and electronic properties .

Biologische Aktivität

Ethyl 5-methylpyrazine-2-carboxylate is a compound belonging to the pyrazine family, which is known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure consists of a pyrazine ring with an ethyl ester group and a methyl group attached to the second carbon. This configuration contributes to its potential biological effects.

The mechanism of action for this compound is not fully elucidated, but it is hypothesized to interact with various biological targets due to its structural similarities with other pyrazine derivatives. These interactions may influence multiple biochemical pathways, potentially affecting cellular processes such as:

- Enzyme activity modulation

- Cell signaling pathways

- Antimicrobial properties

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential use in developing antimicrobial agents .

| Concentration | Bacterial Strain | Effect |

|---|---|---|

| 0.3% | E. coli | No significant reduction |

| 0.6% | E. coli | Moderate reduction |

| 1.2% | E. coli | Significant reduction |

This table summarizes findings from studies assessing the compound's antibacterial effects at different concentrations.

Antioxidant Activity

This compound also shows potential antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. Preliminary studies suggest that this compound may contribute to cellular protection mechanisms .

Case Studies and Research Findings

-

Microbial Degradation Studies :

A study isolated a bacterium capable of degrading pyrazine derivatives, including this compound, as a sole carbon source. This research emphasized the importance of microbial metabolism in environmental applications and waste treatment processes . -

Synthesis and Structural Analysis :

Various synthesis methods have been explored for this compound, which allow for efficient production while maintaining high purity levels. The structural orientation of the ester group in relation to the hydroxy group has been noted as significant for its biological activity . -

Comparative Studies :

Comparative analyses with other pyrazines have shown that this compound possesses unique properties that could be leveraged in drug design and development. Its interactions with biological systems suggest potential pathways for therapeutic applications .

Eigenschaften

IUPAC Name |

ethyl 5-methylpyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-5-9-6(2)4-10-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEZXLQHHZBQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583021 | |

| Record name | Ethyl 5-methylpyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41110-34-3 | |

| Record name | 2-Pyrazinecarboxylic acid, 5-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41110-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methylpyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.